molecular formula C10H8ClN3O B14400625 2-Chloro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one CAS No. 88137-71-7

2-Chloro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one

Cat. No.: B14400625
CAS No.: 88137-71-7
M. Wt: 221.64 g/mol
InChI Key: GIZDLMMDERTJBO-UHFFFAOYSA-N
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Description

2-Chloro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one (CAS 88137-71-7) is a high-purity chemical building block of significant interest in medicinal and synthetic chemistry. It features a 1,2,3-triazole heterocycle, a privileged scaffold in drug discovery known to confer a wide range of pharmacological activities . The reactive chloroacetyl group attached to the triazole core makes this compound a versatile intermediate for the design and synthesis of novel molecular entities, particularly through nucleophilic substitution reactions . The 1,2,3-triazole nucleus is extensively researched for its potent biological properties, and derivatives are frequently explored as potential antimicrobial , anticonvulsant, anti-inflammatory, and antiviral agents . The phenyl-substituted triazole structure provides a robust platform for further structural diversification to optimize biological activity and physicochemical properties . Researchers utilize this compound primarily in the development of new therapeutic candidates and as a key intermediate in complex multi-step synthetic routes. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

88137-71-7

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

IUPAC Name

2-chloro-1-(1-phenyltriazol-4-yl)ethanone

InChI

InChI=1S/C10H8ClN3O/c11-6-10(15)9-7-14(13-12-9)8-4-2-1-3-5-8/h1-5,7H,6H2

InChI Key

GIZDLMMDERTJBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)C(=O)CCl

Origin of Product

United States

Preparation Methods

Synthesis of 1-Phenyl-1H-1,2,3-Triazole-4-Ethanol

The foundational step involves the reaction of phenyl azide with propargyl alcohol under CuAAC conditions. Phenyl azide is typically prepared via diazotization of aniline using sodium nitrite and hydrochloric acid, followed by treatment with sodium azide. Propargyl alcohol serves as the alkyne component, with CuSO₄·5H₂O and sodium ascorbate facilitating the cycloaddition:

$$
\text{Phenyl azide} + \text{HC≡CCH₂OH} \xrightarrow{\text{CuSO₄, Na ascorbate}} \text{1-Phenyl-4-(2-hydroxyethyl)-1H-1,2,3-triazole}
$$

This step proceeds in tetrahydrofuran (THF) or acetonitrile (ACN) at room temperature, yielding the hydroxyethyl-triazole intermediate with >85% efficiency.

Oxidation to 1-(1-Phenyl-1H-1,2,3-Triazol-4-yl)Ethan-1-One

The secondary alcohol is oxidized to a ketone using pyridinium chlorochromate (PCC) in dichloromethane (DCM):

$$
\text{1-Phenyl-4-(2-hydroxyethyl)-1H-1,2,3-triazole} \xrightarrow{\text{PCC, DCM}} \text{1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one}
$$

PCC is preferred over harsh oxidants like potassium permanganate to prevent triazole ring degradation. Yields range from 70–80%, with purity confirmed via HPLC.

α-Chlorination of the Ketone Moiety

Hell–Volhard–Zelinskii Reaction

The α-position of the ketone is chlorinated using phosphorus trichloride (PCl₃) and chlorine gas (Cl₂) under anhydrous conditions:

$$
\text{1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one} + \text{Cl}2 \xrightarrow{\text{PCl}3} \text{2-Chloro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one}
$$

Reaction parameters (temperature: 0–5°C; stoichiometry: 1.2 equiv Cl₂) are critical to minimizing over-chlorination. The product is isolated via column chromatography (DCM/ethyl acetate, 7:3 v/v) with 65–75% yield.

Alternative Chlorination Methods

Radical-initiated chlorination using N-chlorosuccinimide (NCS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride offers a safer, more controlled alternative:

$$
\text{1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one} + \text{NCS} \xrightarrow{\text{AIBN, CCl}_4} \text{2-Chloro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one}
$$

This method avoids gaseous Cl₂, simplifying handling and improving reproducibility (yield: 60–68%).

Direct Functionalization via Acyl Chloride Intermediates

Synthesis of 1-Phenyl-1H-1,2,3-Triazole-4-Carbonyl Chloride

An alternative route involves the preparation of 1-phenyl-1H-1,2,3-triazole-4-carbonyl chloride (CAS 134541-91-6) via thionyl chloride (SOCl₂) treatment of the corresponding carboxylic acid:

$$
\text{1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{1-Phenyl-1H-1,2,3-triazole-4-carbonyl chloride}
$$

Conversion to 2-Chloroethan-1-One Derivative

The acyl chloride undergoes nucleophilic substitution with methylmagnesium bromide, followed by chlorination at the α-position:

$$
\text{1-Phenyl-1H-1,2,3-triazole-4-carbonyl chloride} + \text{CH}3\text{MgBr} \rightarrow \text{1-(1-Phenyl-1H-1,2,3-triazol-4-yl)propan-1-one} \xrightarrow{\text{Cl}2} \text{2-Chloro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one}
$$

This pathway is less favored due to low regioselectivity in the Grignard step (yield: <50%).

Analytical Characterization and Quality Control

Key analytical data for the target compound include:

Property Value/Description Method
Molecular Weight 221.64 g/mol HRMS
Melting Point 128–132°C DSC
HPLC Purity >98% C18 column
$$^1$$H NMR (CDCl₃) δ 8.10 (s, 1H, triazole), 7.80–7.40 (m, 5H, Ph), 4.80 (s, 2H, CH₂Cl) 600 MHz

Challenges and Optimization Opportunities

  • Regioselectivity in CuAAC : Ensuring exclusive formation of the 1,4-regioisomer requires meticulous control over copper catalyst concentration and reaction time.
  • Chlorination Efficiency : Radical methods using NCS reduce side products but necessitate rigorous exclusion of moisture.
  • Scalability : Batch-wise chlorination with Cl₂ poses safety concerns, prompting interest in continuous-flow systems for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: This is the primary reaction used in its synthesis.

    Oxidation and reduction: These reactions can modify the functional groups attached to the triazole ring.

    Substitution reactions: These can occur at the phenyl ring or the triazole ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing agents: Such as potassium permanganate for oxidation reactions.

    Reducing agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted triazole derivatives.

Scientific Research Applications

2-Chloro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the triazole ring can bind to metal ions in enzymes, inhibiting their activity . This interaction can disrupt biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

1-[1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one (CAS: 1271563-43-9)
  • Molecular Formula : C₁₁H₇ClF₃N₃O
  • Molecular Weight : 289.64 g/mol
  • Key Features: Replaces the phenyl group with a 3-chloro-4-methylphenyl substituent and introduces a trifluoroethanone group.
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime
  • Molecular Formula : C₁₁H₁₀N₄O₃
  • Molecular Weight : 262.23 g/mol
  • Key Features : Incorporates a nitro group on the phenyl ring and an oxime functional group, increasing polarity (PSA ≈ 90–100 Ų ) and reducing membrane permeability compared to the target compound .

Functional Group Modifications

2-Chloro-N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)acetamide
  • Molecular Formula : C₁₁H₁₀ClN₃O
  • Molecular Weight : 235.67 g/mol
  • Key Features : Replaces the ketone with an acetamide group, introducing hydrogen-bonding capacity (PSA ≈ 70–80 Ų ) and altering solubility profiles .
1-(1-Phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one (CAS: 15966-71-9)
  • Molecular Formula : C₁₀H₉N₃O
  • Molecular Weight : 187.2 g/mol
  • Key Features : Shifts the triazole substitution position (5-yl vs. 4-yl), which may influence electronic properties and intermolecular interactions in crystal packing .

Physicochemical and Structural Analysis

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP PSA (Ų) Key Substituents
Target Compound 274.70 2.14 53.99 Phenyl, 2-chloroethanone
1-[1-(3-Chloro-4-methylphenyl)-...trifluoro 289.64 ~3.2* ~50 3-Chloro-4-methylphenyl, trifluoro
(E)-Oxime Derivative 262.23 ~1.5 ~95 4-Nitrophenyl, oxime
2-Chloro-N-((1-phenyl-...)acetamide 235.67 ~1.8 ~75 Phenyl, acetamide

*Estimated based on substituent contributions.

Structural and Packing Trends
  • Crystallography : Derivatives like 2-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine exhibit varied intermolecular interactions (e.g., π-π stacking, halogen bonding) depending on substituents. The chloro group in the target compound may promote halogen bonding, enhancing crystal stability .

Biological Activity

2-Chloro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C11H10ClN3O
  • Molecular Weight : 233.67 g/mol
  • CAS Number : 1384431-14-4
  • Structure : The compound features a chloro group and a triazole ring, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit various biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. The specific compound in focus has shown promising results in several studies.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various triazole derivatives found that 2-chloro derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell wall synthesis .

Anticancer Activity

The anticancer potential of 2-chloro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one was assessed through in vitro studies on various cancer cell lines. The compound demonstrated cytotoxic effects with an IC50 value in the low micromolar range against MCF-7 breast cancer cells. Flow cytometry analysis indicated that treatment led to cell cycle arrest at the S phase and increased apoptosis markers .

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of substituents on the triazole ring and their influence on biological activity. Modifications at the phenyl ring and variations in halogen substitutions have been correlated with enhanced potency against specific targets .

Table of SAR Findings

Compound VariantActivity TypeIC50 (µM)Notes
2-Chloro variantAntimicrobial5.0Effective against E. coli
2-Chloro with trifluoromethylAnticancer19.6Induces apoptosis in MCF-7 cells
Non-chloro variantLower activity>50Reduced efficacy compared to chloro form

Case Study 1: Antibacterial Efficacy

A series of experiments were conducted to evaluate the antibacterial efficacy of 2-chloro derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong potential for therapeutic applications in treating resistant infections .

Case Study 2: Anticancer Mechanism

In a study focusing on breast cancer cells (MCF-7), treatment with 2-chloro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one resulted in a marked increase in apoptosis rates. The compound activated caspase pathways and increased levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins, highlighting its mechanism of inducing programmed cell death .

Q & A

Basic: What are the recommended methods for synthesizing 2-Chloro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one in academic research?

Answer:
The synthesis typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of click chemistry. This method ensures regioselective formation of the 1,4-disubstituted triazole core. Key steps include:

  • Reacting a terminal alkyne (e.g., propargyl chloride) with an azide (e.g., phenyl azide) under Cu(I) catalysis.
  • Post-cycloaddition functionalization, such as chloroacetylation, to introduce the ethanone moiety.
  • Purification via column chromatography or recrystallization.
    Regioselectivity can be enhanced using Cu(I) sources like CuSO₄·NaAsc (sodium ascorbate) in polar solvents (e.g., DMF/H₂O) . For optimized yields, reaction conditions (temperature, stoichiometry) should be systematically varied .

Basic: How should researchers handle 2-Chloro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one safely during experiments?

Answer:

  • PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps (e.g., solvent evaporation) .
  • Toxicity Mitigation: Avoid skin contact due to potential irritancy (H313 hazard). Monitor for respiratory exposure (H333) using air-quality sensors.
  • Waste Disposal: Segregate halogenated organic waste and consult certified disposal services to prevent environmental contamination .

Advanced: What strategies can optimize the regioselectivity of 1,2,3-triazole formation in the synthesis of this compound?

Answer:

  • Catalyst Tuning: Cu(I) catalysts (e.g., CuBr) favor 1,4-regioselectivity, while Ru-based catalysts yield 1,5-isomers. Confirm regiochemistry via NMR (e.g., NOESY for spatial proximity) or X-ray crystallography .
  • Solvent Effects: Polar aprotic solvents (DMF, THF) improve reaction rates. Additives like TBTA (tris(benzyltriazolylmethyl)amine) stabilize Cu(I), reducing side reactions.
  • Microwave Assistance: Accelerates reaction kinetics, improving yield and selectivity .

Advanced: How can computational modeling predict the biological activity of this compound against specific targets?

Answer:

  • Docking Studies: Use software like AutoDock Vina to model interactions with target proteins (e.g., bacterial enzymes or cancer-related kinases). Validate docking poses with MD simulations (e.g., GROMACS) .
  • QSAR Analysis: Correlate structural features (e.g., Cl substituent, triazole ring) with activity data (IC₅₀ values) to identify pharmacophores.
  • ADMET Prediction: Tools like SwissADME assess bioavailability and toxicity, guiding lead optimization .

Advanced: How do crystallographic data from SHELX refinements validate the molecular structure, and what are common discrepancies?

Answer:

  • SHELX Workflow: Process diffraction data with SHELXL for refinement. Key metrics include R-factor (<5%), wR2 (goodness-of-fit), and electron density maps. Anisotropic displacement parameters (ADPs) validate thermal motion accuracy .
  • Common Issues:
    • Disorder: Resolve using PART instructions in SHELXL.
    • Twinned Data: Apply TWIN commands for pseudo-merohedral twinning.
    • Hydrogen Placement: Use HFIX for idealized positions or difference Fourier maps for experimental placement .

Basic: What spectroscopic techniques are essential for characterizing this compound's purity and structure?

Answer:

  • NMR (¹H/¹³C): Assign peaks for triazole protons (~7.5-8.5 ppm) and carbonyl carbons (~190 ppm). Use DEPT-135 to distinguish CH, CH₂, and CH₃ groups.
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <3 ppm error.
  • HPLC: Assess purity (>95%) using C18 columns and UV detection (λ = 254 nm).
  • IR Spectroscopy: Identify carbonyl (C=O, ~1700 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) stretches .

Advanced: What analytical approaches resolve contradictions between experimental data and computational predictions for this compound?

Answer:

  • X-ray vs. DFT: Compare experimental bond lengths/angles (from SHELX-refined structures) with DFT-optimized geometries (e.g., Gaussian09). Discrepancies >0.05 Å may indicate crystal packing effects .
  • Biological Activity: Validate docking-predicted binding modes with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for affinity measurements.
  • Statistical Analysis: Use χ² tests to evaluate consistency between experimental and theoretical data sets .

Basic: What are the key applications of this compound in medicinal chemistry research?

Answer:

  • Antimicrobial Agents: Acts as a pharmacophore in derivatives targeting bacterial DNA gyrase or fungal lanosterol demethylase .
  • Anticancer Scaffolds: Modifications (e.g., substitution at the ethanone position) enhance cytotoxicity via apoptosis induction (e.g., caspase-3 activation) .
  • Click Chemistry Probes: Used in bioconjugation for target-specific drug delivery systems .

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